2,4-dichloro-N-(2-hydroxyethyl)benzamide

Vue d'ensemble

Description

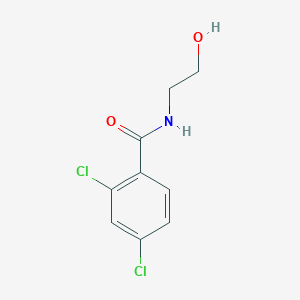

2,4-Dichloro-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H9Cl2NO2. It is characterized by the presence of two chlorine atoms attached to a benzene ring, an amide group, and a hydroxyethyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of amines.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 2,4-dichloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethanolamine. The reaction requires a base such as triethylamine to neutralize the hydrochloric acid produced. The reaction is conducted at low temperatures (0-5°C) to manage the exothermic nature of the process.

Chemical Properties:

- Molecular Formula: C₉H₉Cl₂NO₂

- Molecular Weight: 234.08 g/mol

- Melting Point: 128–130 °C

Chemistry

In organic synthesis, this compound serves as a crucial reagent and intermediate for producing other chemical compounds. It can undergo:

- Substitution Reactions: The chlorine atoms can be replaced by various nucleophiles.

- Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions: The amide group can be reduced to form amines.

| Reaction Type | Example Products |

|---|---|

| Substitution | Substituted benzamides |

| Oxidation | Aldehydes, carboxylic acids |

| Reduction | Amines |

Biology

Research has indicated that this compound plays a role in enzyme inhibition and protein interactions. Its structure allows it to bind to specific enzymes, potentially altering their activity. The hydroxyethyl group enhances its binding affinity.

Medicine

This compound is being explored as a potential therapeutic agent. Its ability to interact with biological pathways makes it a candidate for drug development targeting various diseases.

Case Study: Enzyme Inhibition

In studies focused on enzyme inhibition, the compound demonstrated significant effects on target enzymes involved in metabolic pathways. For instance, it was shown to inhibit certain kinases that are crucial in cancer cell proliferation.

Industry

The compound finds applications in the production of agrochemicals and pharmaceuticals. Its properties make it suitable for developing formulations that require specific chemical interactions or stability under varying conditions.

Mécanisme D'action

The mechanism of action of 2,4-dichloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The hydroxyethyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-N-(2-hydroxyethyl)benzamide

- 2,4-Dichloro-N-(2-hydroxyethyl)carbamothioyl benzamide

- 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide

Comparison:

This compound: is unique due to the presence of both chlorine atoms and the hydroxyethyl group, which confer specific chemical reactivity and biological activity.

2,4-Dichloro-N-(2-hydroxyethyl)carbamothioyl benzamide: has a similar structure but contains a carbamothioyl group, which may alter its chemical properties and biological activity.

2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide:

Activité Biologique

2,4-Dichloro-N-(2-hydroxyethyl)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₉Cl₂NO₂

- Molecular Weight : 234.08 g/mol

- Physical State : White to off-white solid

- Melting Point : 153–155 °C

The compound features two chlorine atoms at the 2 and 4 positions on the benzene ring, along with a hydroxyethyl group attached to the nitrogen atom of the amide functional group, which influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thus modulating their function. The hydroxyethyl group enhances binding affinity and specificity.

- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways that are critical for physiological responses.

Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This activity is likely mediated by its effects on specific kinases involved in cancer cell signaling pathways .

Enzyme Inhibition

A notable area of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in treating neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may exhibit AChE inhibitory activity comparable to established inhibitors .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : The presence and position of halogen substituents significantly affect the compound's potency against various biological targets. For example, increasing the number of chlorine atoms generally enhances antimicrobial activity but may reduce selectivity.

- Hydroxyethyl Group : This moiety is essential for maintaining high binding affinity to target enzymes and receptors, influencing both pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated several benzamide derivatives for their antimicrobial properties against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

- Cancer Cell Line Testing :

- Neuroprotective Effects :

Propriétés

IUPAC Name |

2,4-dichloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDWVZONXJRQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377418 | |

| Record name | 2,4-Dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20656-08-0 | |

| Record name | 2,4-Dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.